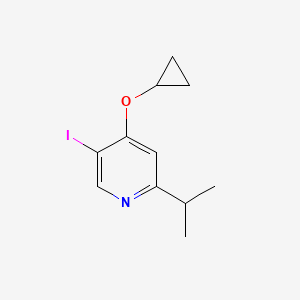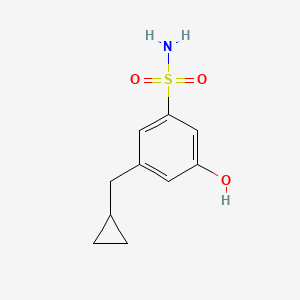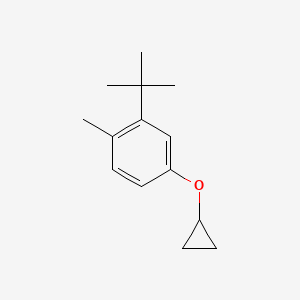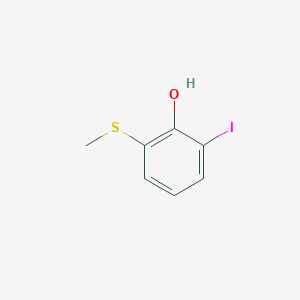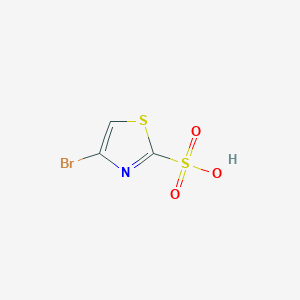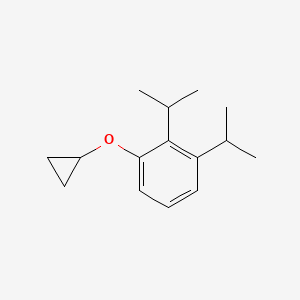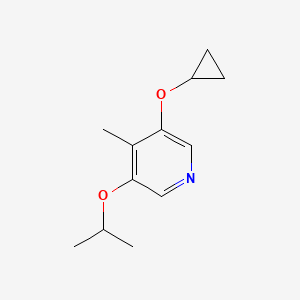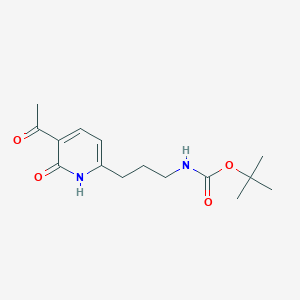
Tert-butyl 3-(5-acetyl-6-hydroxypyridin-2-YL)propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(5-acetyl-6-hydroxypyridin-2-YL)propylcarbamate is a synthetic organic compound with the molecular formula C15H22N2O4 and a molecular weight of 294.35 g/mol . This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyridinyl moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(5-acetyl-6-hydroxypyridin-2-YL)propylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions using reagents such as acetic anhydride or acetyl chloride.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions using oxidizing agents.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(5-acetyl-6-hydroxypyridin-2-YL)propylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the acetyl group can yield alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl 3-(5-acetyl-6-hydroxypyridin-2-YL)propylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(5-acetyl-6-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-(5-acetyl-6-hydroxypyridin-3-YL)ethylcarbamate: Similar structure with slight variations in the position of functional groups.
Tert-butyl (3-hydroxypyridin-2-yl)carbamate: Shares the hydroxypyridinyl moiety but lacks the acetyl group.
Uniqueness
Tert-butyl 3-(5-acetyl-6-hydroxypyridin-2-YL)propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
1393554-46-5 |
|---|---|
Fórmula molecular |
C15H22N2O4 |
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(5-acetyl-6-oxo-1H-pyridin-2-yl)propyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-10(18)12-8-7-11(17-13(12)19)6-5-9-16-14(20)21-15(2,3)4/h7-8H,5-6,9H2,1-4H3,(H,16,20)(H,17,19) |
Clave InChI |
ZQWFUEJMZGKRBN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(NC1=O)CCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




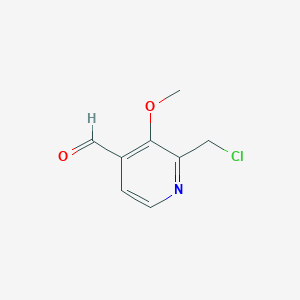
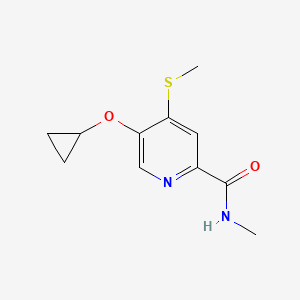
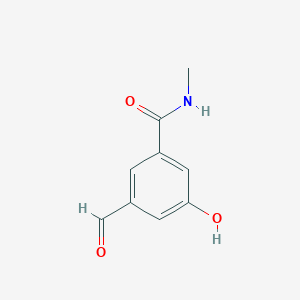
![1-[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14842951.png)
